molecular formula C9H12N2O4 B2783110 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1514845-05-6

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2783110
CAS No.: 1514845-05-6
M. Wt: 212.205
InChI Key: BTVNPYNYMSXJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxycarbonyl group attached to the pyrazole ring, which is further connected to a propanoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of ethyl 4-hydroxy-1H-pyrazole-1-carboxylate with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
  • 3-[4-(acetoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
  • 3-[4-(butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

Uniqueness

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of other pyrazole derivatives. Its potential biological activities also make it a compound of interest in medicinal chemistry research.

Properties

IUPAC Name

3-(4-ethoxycarbonylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-15-9(14)7-5-10-11(6-7)4-3-8(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVNPYNYMSXJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.